molecular formula C10H13F3N4 B1475187 6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine CAS No. 1771059-57-4

6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine

Cat. No. B1475187
CAS RN: 1771059-57-4
M. Wt: 246.23 g/mol
InChI Key: GNXMOYZSGGVWTJ-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine, with the chemical formula C23H21F3N4O2 , is an organic compound. It falls under the category of pyridazinones, which have been explored for their diverse pharmacological activities. The compound’s molecular weight is approximately 442.43 g/mol .

Scientific Research Applications

Antihistaminic and Anti-inflammatory Properties

A key application of compounds related to 6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine is in the development of antihistaminic drugs. A study by Gyoten et al. (2003) synthesized compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Specifically, one compound showed potent antihistaminic activity without blocking central H(1) receptors, suggesting potential for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Optical Properties in Heterocyclic Systems

Another research focus is on the optical properties of heterocyclic systems incorporating elements like 6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine. Palion-Gazda et al. (2019) explored the thermal, redox, and UV-Vis absorption properties of various heterocyclic systems. Their study indicated that structure-dependent fluorescence properties and the impact of protonation and viscosity on emission properties are significant, especially in the presence of compounds with a pyridazin-3-amine core (Palion-Gazda et al., 2019).

Anticancer and Insulinotropic Activities

Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop anti-diabetic medications. The study found that these compounds exhibited strong inhibition potential and insulinotropic activity, with compounds like 5a, 5c, 5g, and 5i showing up to 99% antioxidant and insulinotropic activity (Bindu et al., 2019).

Chemical Synthesis and Process Development

In the realm of chemical synthesis, Kallemeyn et al. (2014) detailed a scalable process for the preparation of a compound involving 6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine. Their work highlights the importance of efficient synthesis methods in the production of complex organic compounds, including those with potential medicinal applications (Kallemeyn et al., 2014).

properties

IUPAC Name

6-[4-(trifluoromethyl)piperidin-1-yl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4/c11-10(12,13)7-3-5-17(6-4-7)9-2-1-8(14)15-16-9/h1-2,7H,3-6H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXMOYZSGGVWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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